7-Chloro-4-methoxy-2-piperazin-1-yl-1,3-benzothiazole is a heterocyclic compound that belongs to the benzothiazole family. This compound features a fused bicyclic structure comprising a benzene ring and a thiazole ring, which contributes to its diverse biological activities, making it significant in medicinal chemistry and drug discovery. Benzothiazole derivatives are known for their potential therapeutic effects, including antibacterial, antifungal, and anticancer properties.
The compound is classified under the category of heterocycles, specifically as a benzothiazole derivative. Its chemical structure includes a chloro group, a methoxy group, and a piperazine moiety, which are essential for its biological activity. The unique combination of these functional groups allows it to interact with various biological targets .
The synthesis of 7-Chloro-4-methoxy-2-piperazin-1-yl-1,3-benzothiazole can be achieved through several methods:
The molecular formula of 7-Chloro-4-methoxy-2-piperazin-1-yl-1,3-benzothiazole is S. The compound features:
This structural arrangement is critical for its interaction with biological targets, influencing its pharmacological properties.
7-Chloro-4-methoxy-2-piperazin-1-yl-1,3-benzothiazole participates in various chemical reactions:
These reactions are fundamental for modifying the compound's structure to explore its pharmacological potential further.
The mechanism of action for 7-Chloro-4-methoxy-2-piperazin-1-yl-1,3-benzothiazole primarily involves its role as a multikinase inhibitor, targeting specific enzymes such as:
These interactions lead to the inhibition of cell cycle progression and microtubule synthesis, which are crucial in cancer biology. The compound has shown effectiveness in inhibiting tumor growth in various preclinical models without significant adverse effects at lower doses .
7-Chloro-4-methoxy-2-piperazin-1-yl-1,3-benzothiazole exhibits several notable physical and chemical properties:
These properties facilitate its use in various chemical reactions and applications in medicinal chemistry .
The applications of 7-Chloro-4-methoxy-2-piperazin-1-yl-1,3-benzothiazole span multiple fields:
The synthesis of 7-chloro-4-methoxy-2-piperazin-1-yl-1,3-benzothiazole (CAS# 941870-02-6) follows convergent strategies prioritizing benzothiazole core assembly before piperazine introduction. The primary route involves cyclocondensation of ortho-aminothiophenol derivatives with electrophilic carbon sources. Specifically, 2-amino-4-chloro-5-methoxythiophenol undergoes cyclization with formamide derivatives or carboxylic acids under acidic conditions. Polyphosphoric acid (PPA)-mediated condensation between 2-amino-4-chloro-5-methoxythiophenol and formic acid yields 7-chloro-4-methoxybenzothiazole-2-thione at 120°C (75-82% yield), followed by chlorination using POCl₃ to generate the key 2,7-dichloro-4-methoxybenzothiazole intermediate [1] [2].
Alternative routes employ transition metal-catalyzed cyclizations. Pd(OAc)₂/XPhos-catalyzed intramolecular C–S coupling of N-(2-bromo-4-chloro-5-methoxyphenyl)thioformamides affords the benzothiazole core at 100°C in toluene (70% yield). This method offers superior regioselectivity for chloro-substitution at the C7 position [1]. Nucleophilic aromatic substitution (SNAr) then installs the piperazine moiety: refluxing 2,7-dichloro-4-methoxybenzothiazole with unprotected piperazine in acetonitrile (K₂CO₃ base) achieves 85-90% regioselective substitution at C2, leaving C7-Cl intact for downstream modifications [2] [7].
Table 1: Key Intermediates in Benzothiazole Core Synthesis
Intermediate | Synthetic Method | Catalyst/Conditions | Yield (%) |
---|---|---|---|
7-Chloro-4-methoxybenzothiazole-2-thione | Cyclocondensation | PPA, 120°C | 75-82 |
2,7-Dichloro-4-methoxybenzothiazole | Chlorination | POCl₃, reflux | 88 |
7-Chloro-4-methoxy-2-piperazin-1-yl-1,3-benzothiazole | SNAr | Piperazine, K₂CO₃, CH₃CN, ∆ | 85-90 |
Piperazine ring modification enables tailored physicochemical and biological properties. The secondary amines at N1 and N4 undergo regioselective derivatization through N-acylation, N-alkylation, or sulfonylation. Crucially, monosubstitution is achievable via protective group strategies or steric control:
Regioselectivity is sterically and electronically controlled: Electron-rich alkyl/acyl groups favor N4, while bulky aryl groups exhibit variable selectivity. Protecting N1 with tert-butoxycarbonyl (Boc) enables orthogonal N4 functionalization, followed by deprotection [6] [9].
Table 2: Regioselective Piperazine Modifications
Product Derivative | Reaction Type | Conditions | Regioselectivity |
---|---|---|---|
N-[2-(Diethylamino)ethyl]thiophene-2-carboxamide (EVT-3100434) | Acylation | DMF, 0°C, 1 eq acyl chloride | >95% N4 |
2-(4-(2-Methoxyethyl)piperazin-1-yl)-7-chloro-4-methoxy-1,3-benzothiazole | Alkylation | MW, K₂CO₃, DMF, 100W, 15 min | 90% N4 |
2-(4-{Imidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)-7-chloro-4-methoxy-1,3-benzothiazole | Heterocycle coupling | Pd₂(dba)₃, Xantphos, dioxane, 90°C | 80% N4 |
Conventional thermal synthesis of 7-chloro-4-methoxy-2-piperazin-1-yl-1,3-benzothiazole suffers from prolonged reaction times (8–12 h) and moderate yields (65–70%). Microwave irradiation drastically optimizes both cyclization and piperazine coupling steps:
Table 3: Microwave vs. Conventional Synthesis Performance
Reaction Step | Conditions | Time | Yield (%) |
---|---|---|---|
Benzothiazole cyclization | Conventional thermal (toluene, ∆) | 8 h | 68 |
Solvent-free MW (Montmorillonite K10, 300W) | 20 min | 89 | |
Piperazine coupling | Conventional (CH₃CN, reflux) | 12 h | 70 |
MW-assisted (EtOH, 150W) | 30 min | 92 | |
Piperazine N-acylation | Conventional (DMF, 0°C) | 4 h | 75 |
Solvent-free MW (neat, 120°C) | 10 min | 94 |
Environmental impact reduction focuses on solvent substitution, catalyst recyclability, and atom-efficient reactions:
These innovations lower the E-factor (kg waste/kg product) from 35 (traditional route) to 8–12, aligning with green chemistry principles [9].
Table 4: Green Synthesis Techniques and Outcomes
Strategy | Protocol | Environmental Benefit | Efficiency |
---|---|---|---|
Aqueous biocatalysis | Baker’s yeast, H₂O, 37°C | Solvent toxicity reduction | 80% yield, 99% aqueous workup |
Magnetic Pd catalysis | Fe₃O₄@SiO₂-Pd, ethanol, 80°C | 7× reusability, <0.5 ppm Pd leaching | 88% yield per cycle |
One-pot multicomponent | EtOH, 80°C, no intermediates | 40% less waste | 75% yield |
Solvent-free mechanochemistry | Ball milling, 30 min | Zero solvent waste, 80% energy saving | 95% yield |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: